molecular formula C23H17NO4S B2922888 Methyl 3-(3-phenoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 397288-58-3

Methyl 3-(3-phenoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2922888
M. Wt: 403.45
InChI Key: YGVBVOVNBDYCFZ-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Reactions of aryne intermediates with a variety of sulfides are attractive methods for preparing a wide range of organosulfur compounds . In the 1980s, a pioneering study on the reaction between sulfides and benzyne intermediate (I) generated from benzenediazonium-2-carboxylate was reported . Recently, an elegant difunctionalization of aryne intermediates was achieved, in which C–S and C–C formations and C–S cleavage simultaneously took place .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compound Development This compound and its derivatives are extensively studied for their roles in the synthesis of novel heterocyclic systems. For instance, the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines from methyl 2-(bromomethyl)thiophene-3-carboxylates is a pivotal step in developing new chemical entities with potential applications in materials science and pharmaceutical research (M. S. Yagodkina-Yakovenko, A. V. Bol’but, M. Vovk, 2018).

Pharmaceutical Research While explicitly excluding direct drug use and dosage information, it's noteworthy that benzo[b]thiophene derivatives are instrumental in discovering and developing new therapeutic agents. Their role as selective estrogen receptor modulators highlights their importance in designing drugs with specific target interactions, offering insights into novel therapeutic pathways (E. David, Julie Perrin, S. Pellet-Rostaing, Jérémie Fournier dit Chabert, M. Lemaire, 2005).

Material Science In material science, the synthesis techniques and the structural manipulation of benzo[b]thiophene derivatives, such as the creation of a diverse methyl sulfone-containing benzo[b]thiophene library, demonstrate the compound's versatility. This adaptability is crucial for developing new materials with specific physical, chemical, or biological properties (C. Cho, Benjamin Neuenswander, R. Larock, 2010).

Analytical Chemistry In analytical chemistry, the detailed study of the decarboxylation processes of benzo[b] thiophene-2-carboxylic acid derivatives provides valuable insights into reaction mechanisms and pathways. Such studies are fundamental for understanding the chemical behavior of complex molecules and for developing new synthetic strategies and analytical methods (Bernice D. Jackson, S. Bowlus, 1980).

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest .

properties

IUPAC Name

methyl 3-[(3-phenoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S/c1-27-23(26)21-20(18-12-5-6-13-19(18)29-21)24-22(25)15-8-7-11-17(14-15)28-16-9-3-2-4-10-16/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVBVOVNBDYCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-phenoxybenzamido)benzo[b]thiophene-2-carboxylate

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